Amino(1-methyl-1H-imidazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(1-methylimidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-2-8-5(9)4(7)6(10)11/h2-4H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZQLERXSNGJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590443 | |
| Record name | Amino(1-methyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85692-43-9 | |
| Record name | Amino(1-methyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biochemical Research
Amino(1-methyl-1H-imidazol-2-yl)acetic acid plays a crucial role in biochemical research, particularly in enzyme activity modulation and metabolic pathways. It has been shown to influence amino acid metabolism and neurotransmitter synthesis, acting as both a substrate and an inhibitor depending on the enzyme involved .
Pharmacological Applications
The compound has been investigated for its potential therapeutic applications. Studies have highlighted its antimicrobial properties against various pathogens, making it a candidate for drug development:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.025 mg/mL |
| Escherichia coli | Antibacterial | 0.0195 mg/mL |
| Candida albicans | Antifungal | 0.0048 mg/mL |
| Bacillus subtilis | Antibacterial | 0.039 mg/mL |
These findings indicate the compound's potential as a broad-spectrum antimicrobial agent .
Agricultural Applications
Research has explored the use of this compound in agriculture, particularly against plant pathogens. Case studies have shown promising results in inhibiting fungal growth, suggesting its utility in agrochemical formulations.
Case Study 1: Antimicrobial Activity
A study published in MDPI examined the antibacterial activity of various imidazole derivatives, including this compound. The results demonstrated effective inhibition against several bacterial strains, with complete death observed within eight hours at specific concentrations .
Case Study 2: Agricultural Efficacy
Another significant study focused on the efficacy of this compound against plant pathogens. The results indicated that it could significantly inhibit the growth of fungi that affect crops, highlighting its potential role as a biopesticide.
Mechanism of Action
The mechanism by which amino(1-methyl-1H-imidazol-2-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The amino group can participate in hydrogen bonding, enhancing the compound's ability to interact with biological molecules.
Comparison with Similar Compounds
Imidazole
Benzimidazole
Purine derivatives
Histamine
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Biological Activity
Amino(1-methyl-1H-imidazol-2-yl)acetic acid, also known as 2-(1-methylimidazol-2-yl)acetic acid, is a compound characterized by its unique imidazole structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring linked to an acetic acid group, with the molecular formula C6H8N2O2 and a molecular weight of approximately 155.16 g/mol. The presence of the imidazole ring is significant as it plays a crucial role in stabilizing positive charges, which is vital for many enzymatic reactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Interaction : Compounds with similar structures have shown promise in treating neurological disorders by interacting with neurotransmitter systems.
- Enzymatic Reactions : The compound's imidazole structure allows it to function as an organocatalyst in several biochemical pathways, influencing enzyme activity related to amino acid metabolism and neurotransmitter synthesis.
- Potential Therapeutic Roles : Studies suggest that this compound may play a role in conditions such as anxiety due to its biochemical properties.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving imidazole derivatives and acetic acid derivatives.
- Organocatalytic Methods : Utilizing its properties as an organocatalyst, the compound can facilitate various chemical reactions under mild conditions .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
In a study examining the effects of this compound on neurotransmitter systems, researchers found that it could modulate the release of neurotransmitters in neuronal cultures. This modulation suggests potential applications in treating anxiety and depression by influencing serotonin and dopamine pathways .
Case Study: Enzymatic Activity
Another study focused on the compound's role as an organocatalyst demonstrated its ability to enhance reaction rates in enzyme-catalyzed processes. The research highlighted its effectiveness in stabilizing transition states during enzymatic reactions, thus improving overall reaction efficiency .
Preparation Methods
Preparation via Lithiation and Carbonyl Compound Reaction
One of the classical approaches to synthesize derivatives related to amino(1-methyl-1H-imidazol-2-yl)acetic acid involves the use of 2-lithio-1-methyl-1H-imidazole as a nucleophile reacting with carbonyl compounds.
Method Overview : Treatment of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole generates (1-methyl-1H-imidazol-2-yl)methanol derivatives, which serve as masked forms of carbonyl groups and can be further converted to amino acid derivatives through subsequent transformations.
Reaction Details : The lithiation is typically achieved by deprotonating 1-methyl-1H-imidazole at the 2-position using strong bases such as n-butyllithium, followed by nucleophilic addition to aldehydes or ketones. The resulting alcohol intermediates can be converted into amino acid derivatives by oxidation or functional group interconversions.
Advantages and Challenges : This method allows for the introduction of the imidazole moiety at a defined position with good regioselectivity. However, side reactions such as aldol condensations can occur, necessitating careful control of reaction conditions and sometimes the use of trapping agents like amino acid derivatives to stabilize intermediates.
Alkylation of Imidazole Derivatives with Chloroacetic Acid
An alternative and widely used synthetic route involves the alkylation of 1-methylimidazole derivatives with chloroacetic acid under heating conditions.
Procedure : 1-Methyl-1H-imidazole is reacted with chloroacetic acid in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) mixed with ethanol. The mixture is heated to approximately 80°C for 1.5 hours to facilitate nucleophilic substitution at the chloro position, yielding the this compound or its derivatives.
Workup : After the reaction, the mixture is cooled, and sodium hydroxide solution is gradually added to precipitate the product as a yellowish solid. Recrystallization from ethanol and washing with cold water afford purified amino acid derivatives.
Yields and Purity : This method provides good yields of the target compound with relatively straightforward purification steps. The use of ethanol and water for recrystallization ensures removal of inorganic salts and unreacted starting materials.
Synthesis via Imidazole-1-acetic Acid Hydrochloride and Phosphorus Trichloride (Patent Method)
A patented industrially relevant method describes the preparation of imidazole acetic acid derivatives, which can be adapted for this compound synthesis.
-
- An aqueous solution of imidazole-1-acetic acid hydrochloride is added to phosphorus trichloride at low temperature (0–5°C).
- The reaction mixture is heated up to 80–85°C to complete the reaction.
- Excess phosphorus trichloride is removed by distillation.
- Water is added to hydrolyze the reaction products.
- Filtration of the post-reaction mixture is followed by addition of an anti-solvent (methanol, ethanol, isopropanol, or acetone) to precipitate the desired product.
- Isolation of the crystalline amino acid derivative is achieved by filtration and drying.
Advantages : This method is suitable for scale-up due to its controlled reaction conditions and straightforward isolation steps. The use of anti-solvents enhances product crystallization and purity.
Considerations : The process avoids the use of problematic solvents like aromatic hydrocarbons or silicone liquids, improving environmental and economic aspects of production.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Product Form | Advantages | Limitations |
|---|---|---|---|---|---|
| Lithiation of 1-methyl-1H-imidazole + Carbonyls | 2-lithio-1-methyl-1H-imidazole, aldehydes/ketones | Low temperature, inert atmosphere | (1-methyl-1H-imidazol-2-yl)methanol derivatives | High regioselectivity; versatile intermediates | Side reactions (aldol condensation); requires strong base |
| Alkylation with Chloroacetic Acid | 1-methyl-1H-imidazole, chloroacetic acid | 80°C, DMSO/ethanol solvent | This compound | Simple procedure; good yields | Requires careful pH control during workup |
| Phosphorus Trichloride Reaction (Patent) | Imidazole-1-acetic acid hydrochloride, PCl3 | 0-5°C addition, 80-85°C reaction | Crystalline amino acid derivative | Industrial scalability; efficient isolation | Use of corrosive reagents; requires distillation step |
Research Findings and Notes on Reaction Optimization
The lithiation approach benefits from trapping aldehyde intermediates with amino acids (e.g., sodium 6-aminocaproate) to prevent side reactions and improve yield.
Alkylation reactions are sensitive to solvent choice and temperature; polar aprotic solvents and moderate heating optimize substitution efficiency.
The patented phosphorus trichloride method emphasizes temperature control and anti-solvent selection to maximize crystallization and purity, which is critical for pharmaceutical-grade products.
Across methods, purification often involves recrystallization from ethanol or aqueous alcohol mixtures to ensure removal of impurities and by-products.
Q & A
Q. What are the established synthetic routes for Amino(1-methyl-1H-imidazol-2-yl)acetic acid?
The compound is synthesized via nucleophilic acylation of 1-methyl-1H-imidazole using oxalyl chloride or related acylating agents in the presence of a base (e.g., triethylamine). Reaction conditions, including solvent selection (e.g., dichloromethane) and temperature control (0–25°C), are critical for optimizing yield and purity. Post-reaction purification typically involves recrystallization or column chromatography .
Q. How is the structural configuration of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with refinement performed using programs like SHELXL. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) further confirm molecular structure, including the methylimidazole ring and acetic acid moiety .
Q. What are the key chemical reactions involving this compound?
The compound undergoes oxidation (e.g., with KMnO₄ to form hydroxylated derivatives), reduction (e.g., NaBH₄ for amine formation), and nucleophilic substitution (e.g., halogenation at the imidazole ring). Reaction outcomes depend on pH, solvent polarity, and catalyst use .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?
DFT calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These studies predict reactivity sites (e.g., nucleophilic acetic acid group) and guide applications in catalysis or ligand design .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. neurotoxic effects)?
Systematic replication under standardized conditions (e.g., identical cell lines, concentration ranges) is essential. Dose-response curves and mechanism-of-action studies (e.g., enzyme inhibition assays) clarify context-dependent effects. Meta-analyses of published data can identify confounding variables, such as solvent choice or impurity profiles .
Q. How is this compound utilized in radiopharmaceutical research?
Derivatives like NODIA-Me (a bifunctional chelator) are synthesized by introducing acetic acid arms to the imidazole core. These chelators bind radiometals (e.g., ⁶⁴Cu) for diagnostic imaging. Stability studies in serum and kinetic analyses of metal complexation are critical for clinical translation .
Q. What methodologies assess the compound’s potential as an enzyme inhibitor?
In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) measure IC₅₀ values. Molecular docking (using software like AutoDock) predicts binding modes to active sites, while mutagenesis studies validate key interactions. Cross-validation with structural analogs identifies pharmacophore elements .
Methodological Notes
- Synthesis Optimization: Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.
- Toxicological Profiling: Use primary cell cultures or Caenorhabditis elegans models for preliminary neurotoxicity screening .
- Data Reproducibility: Publish detailed protocols (e.g., reagent lot numbers, instrument settings) to enhance cross-lab comparability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
